
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.
Formation of the Hexenoic Acid Chain: The hexenoic acid chain can be synthesized through various methods, including olefination reactions or the use of Grignard reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid involves its interaction with specific molecular targets. The hydroxymethyl group and the pyrrolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hex-2-en-4-ynoic acid: Contains a carboxylic acid group along with double and triple bonds.
Octadecadienoic acid: Includes conjugated linoleic acids with similar structural features.
Uniqueness
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid is unique due to its combination of a pyrrolidinone ring, a hydroxymethyl group, and a hexenoic acid chain
Propriétés
Formule moléculaire |
C11H17NO4 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
(Z)-6-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]hex-4-enoic acid |
InChI |
InChI=1S/C11H17NO4/c13-8-9-5-6-10(14)12(9)7-3-1-2-4-11(15)16/h1,3,9,13H,2,4-8H2,(H,15,16)/b3-1- |
Clé InChI |
NSOFIBJZDAWFIR-IWQZZHSRSA-N |
SMILES isomérique |
C1CC(=O)N(C1CO)C/C=C\CCC(=O)O |
SMILES canonique |
C1CC(=O)N(C1CO)CC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


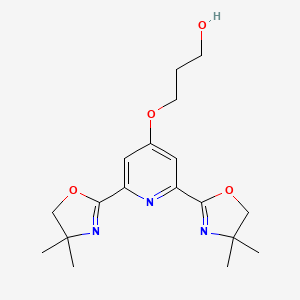
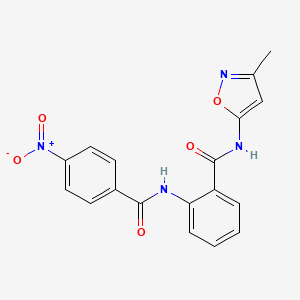
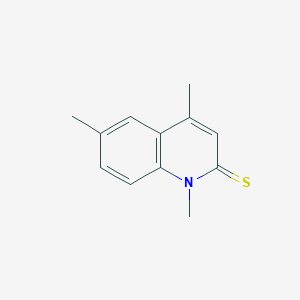




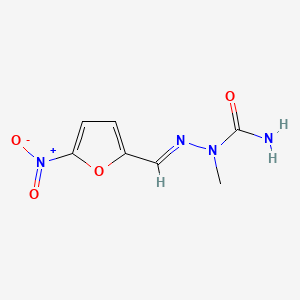
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)
![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12883707.png)
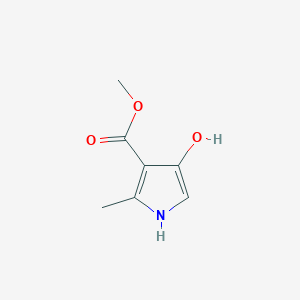
![N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine](/img/structure/B12883718.png)
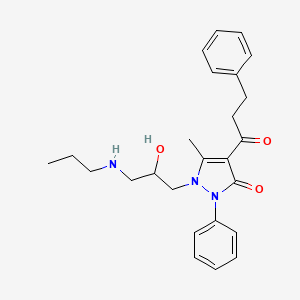
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)
